molecular formula C16H21NO5 B4133962 2-[(4-carboxyoctanoyl)amino]benzoic acid

2-[(4-carboxyoctanoyl)amino]benzoic acid

Cat. No.: B4133962
M. Wt: 307.34 g/mol
InChI Key: ULJXHGMYIHCCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-carboxyoctanoyl)amino]benzoic acid, commonly known as COA-Cl, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is a derivative of p-aminobenzoic acid (PABA) and is commonly used in scientific research applications.

Mechanism of Action

COA-Cl is known to modulate the activity of several enzymes involved in various cellular processes. It is also known to act as an agonist for G protein-coupled receptors, which are involved in many physiological processes in the body.
Biochemical and Physiological Effects:
COA-Cl has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in fatty acid metabolism, protein synthesis, and gene expression. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using COA-Cl in lab experiments is its ability to modulate the activity of enzymes involved in various cellular processes. However, one of the limitations of using COA-Cl is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on COA-Cl. One area of research could be to investigate the role of COA-Cl in the regulation of lipid metabolism and its potential as a therapeutic target for metabolic disorders. Another area of research could be to investigate the role of COA-Cl in the regulation of gene expression and its potential as a tool for gene therapy. Additionally, further research could be done to investigate the potential use of COA-Cl in drug development and as a therapeutic agent for various diseases.

Scientific Research Applications

COA-Cl has been widely used in scientific research as a tool to study the biochemical and physiological effects of the compound. It has been used in various studies to investigate the role of COA-Cl in cell signaling pathways, gene expression, and protein synthesis.

Properties

IUPAC Name

2-(4-carboxyoctanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-2-3-6-11(15(19)20)9-10-14(18)17-13-8-5-4-7-12(13)16(21)22/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJXHGMYIHCCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC(=O)NC1=CC=CC=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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